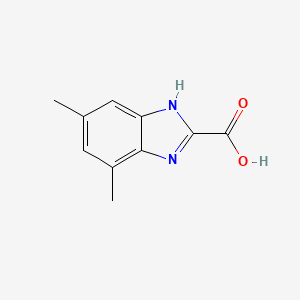
4,6-Dimethylbenzimidazole-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethylbenzimidazole-2-carboxylic Acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological and pharmacological activities. The structure of this compound consists of a benzene ring fused to an imidazole ring, with methyl groups at the 4 and 6 positions and a carboxylic acid group at the 2 position. This unique structure imparts significant chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylbenzimidazole-2-carboxylic Acid typically involves the reaction of 4,6-dimethyl-1,2-phenylenediamine with a carboxylic acid derivative. One common method is the condensation reaction between 4,6-dimethyl-1,2-phenylenediamine and formic acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 4,6-Dimethylbenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
4,6-Dimethylbenzimidazole-2-carboxylic Acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and antiviral activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dimethylbenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial properties. The carboxylic acid group plays a crucial role in binding to the active site of the enzyme, while the methyl groups enhance the compound’s stability and bioavailability.
類似化合物との比較
Benzimidazole: The parent compound with a similar structure but without the methyl and carboxylic acid groups.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
2-Methylbenzimidazole: A derivative with a methyl group at the 2 position.
Uniqueness: 4,6-Dimethylbenzimidazole-2-carboxylic Acid is unique due to the presence of both methyl groups and a carboxylic acid group. These functional groups enhance its chemical reactivity and biological activity compared to other benzimidazole derivatives. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research and industrial applications.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
4,6-dimethyl-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)11-9(12-8)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
HJQJNYPECRVVLF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


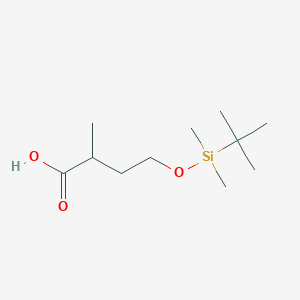

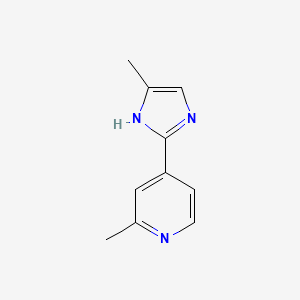
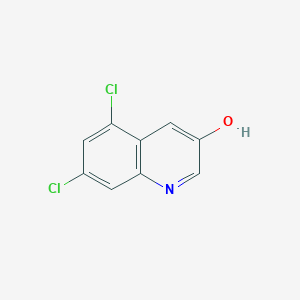

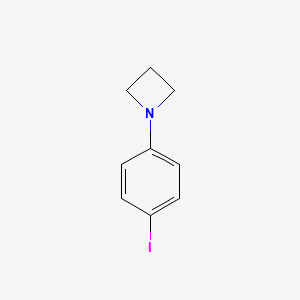
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)
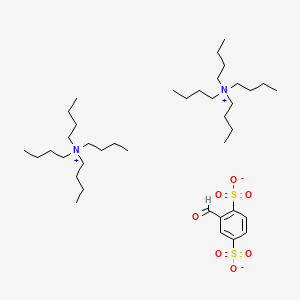
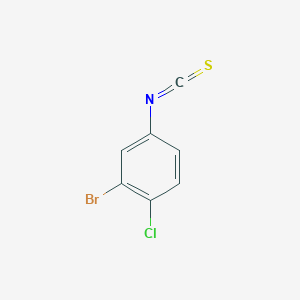
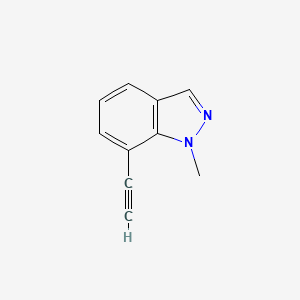


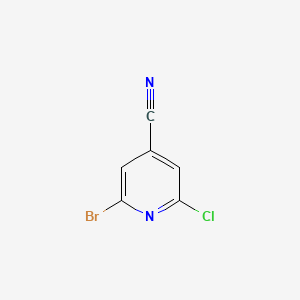
![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13685599.png)
